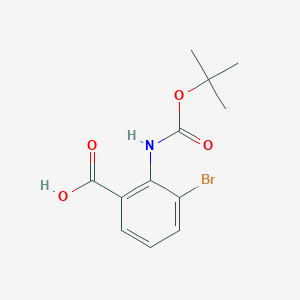
Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate typically involves the reaction of diethylcarbamoyl chloride with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate include:
Thiazolidine derivatives: Compounds with similar thiazolidine rings.
Carbamoyl derivatives: Compounds with similar carbamoyl functional groups.
Uniqueness
Ethyl2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
ethyl (2E)-2-[3-[2-(diethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C13H20N2O4S/c1-4-14(5-2)10(16)8-15-11(17)9-20-12(15)7-13(18)19-6-3/h7H,4-6,8-9H2,1-3H3/b12-7+ |
InChI Key |
VUAGFVHSYZYJHV-KPKJPENVSA-N |
Isomeric SMILES |
CCN(CC)C(=O)CN\1C(=O)CS/C1=C/C(=O)OCC |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)CSC1=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate](/img/structure/B13080033.png)




![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)

![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)




